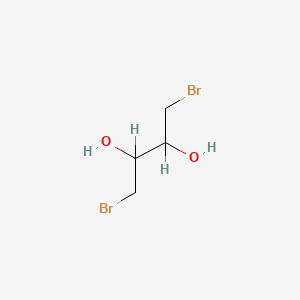

1,4-Dibromo-2,3-butanediol

Description

Foundational Significance as a Synthetic Intermediate

The strategic placement of reactive functional groups makes 1,4-dibromo-2,3-butanediol (B81164) a valuable intermediate in a variety of organic syntheses. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be involved in esterification, etherification, or oxidation reactions.

One notable application is in the preparation of diquaternary gemini (B1671429) surfactants. sigmaaldrich.com These specialized surfactants, which possess two hydrophobic tails and two hydrophilic head groups separated by a spacer, often utilize this compound to introduce the spacer unit. The diol backbone can be further modified to fine-tune the surfactant's properties.

Furthermore, this compound is a key precursor in the synthesis of more complex molecules. For instance, it has been used in the synthesis of Secoisolariciresinol diglucoside (SDG), a lignan (B3055560) with potential biological activities. The synthetic route involves the coupling of two molecules of 3,4-dimethoxytoluene (B46254) with this compound as a crucial step to form the core skeleton of the target molecule.

Its utility also extends to the synthesis of organoarsenic compounds. The reaction of this compound with aqueous alkaline sodium arsenite yields a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). sigmaaldrich.com These arsenic-containing compounds are of interest for biochemical studies.

Overview of Stereoisomeric Forms and Their Implications in Research

The presence of two chiral centers at positions 2 and 3 of the butane (B89635) chain means that this compound can exist in three stereoisomeric forms: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso form ((2R,3S) or (2S,3R)). solubilityofthings.comresearchgate.net The specific stereochemistry of the diol has profound implications for its application in research, particularly in asymmetric synthesis.

The enantiomerically pure forms of this compound are valuable as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The defined stereochemistry of the diol can direct the formation of a specific enantiomer of the desired product.

The meso form, on the other hand, possesses a plane of symmetry and is achiral. libretexts.org Despite being optically inactive, the meso isomer is a useful synthon for creating other meso compounds or for syntheses where the specific relative stereochemistry of the two hydroxyl groups is important. For example, meso-1,4-dibromo-2,3-butanediol can be synthesized from erythritol (B158007). researchgate.net

The different stereoisomers can also lead to products with distinct properties. For example, the synthesis of chiral pyridylthiazole ligands can utilize specific stereoisomers of this compound to create ligands that form unique metal complexes. The choice of the diol's stereoisomer directly influences the three-dimensional structure and, consequently, the properties of the final supramolecular assembly.

The table below summarizes the key stereoisomers of this compound and their general applications.

| Stereoisomer | Common Name/Notation | Key Feature | Primary Research Application |

| (2R,3R) & (2S,3S) | Enantiomeric pair (D/L) | Chiral, optically active | Chiral auxiliaries in asymmetric synthesis |

| (2R,3S) or (2S,3R) | meso | Achiral, optically inactive | Synthon for meso compounds, specific relative stereochemistry |

Historical Trajectories and Evolving Research Interests

While a precise, detailed timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader history of research into halogenated organic compounds and diols. Early investigations into the reactions of unsaturated hydrocarbons and the addition of halogens to double bonds laid the groundwork for the synthesis of such molecules.

The study of vicinal diols and their reactions, including oxidation and substitution, has been a topic of interest in organic chemistry for well over a century. The ability to stereoselectively synthesize diols and their derivatives became a significant area of research in the mid-20th century, driven by the need for stereochemically defined building blocks in natural product synthesis and medicinal chemistry.

The development of methods for the stereospecific synthesis of diols, such as the Sharpless asymmetric dihydroxylation, provided access to a wide range of chiral diols, which in turn could be converted to their corresponding dibromo derivatives. The synthesis of meso-1,4-dibromo-2,3-butanediol from erythritol and the racemic form from cis-butene-1,4-diol are examples of stereospecific transformations that have been developed. researchgate.net

In recent decades, the research interest in this compound has evolved from fundamental synthetic studies to more specialized applications. The recognition of its potential as a chiral auxiliary has fueled research into its use in asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals. Furthermore, its role as a versatile building block continues to be exploited in the creation of novel materials and complex molecular architectures. The ongoing exploration of its reactivity and the unique properties of its stereoisomers ensures that this compound will remain a relevant and valuable tool in the arsenal (B13267) of synthetic chemists.

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dibromobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWDQAHYPSENAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861852 | |

| Record name | 1,4-Dibromobutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-65-7, 15410-44-3 | |

| Record name | 2,3-Butanediol, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14396-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromo-L-(+)-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromobutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,3-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Bromination Approaches

Direct bromination methods are the most common routes to obtaining 1,4-dibromo-2,3-butanediol (B81164) and its precursors. These strategies involve the addition of elemental bromine to unsaturated or saturated diol substrates.

Electrophilic Addition to Unsaturated Diols (e.g., 2-Butene-1,4-diol)

The electrophilic addition of bromine to 2-butene-1,4-diol (B106632) represents a primary pathway for the synthesis of this compound. This reaction proceeds through the formation of a cyclic bromonium ion intermediate when bromine adds across the double bond of the unsaturated diol. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to the formation of the vicinal dibromide. To minimize side reactions such as oxidation or over-bromination, the reaction is typically conducted in anhydrous solvents like dichloromethane (B109758) or carbon tetrachloride at controlled temperatures, often between 0–5°C. The yield for this method is reported to be in the range of 68–72%.

Catalytic Bromination of Saturated Diols (e.g., 1,4-Butanediol)

The synthesis of 2,3-dibromo-1,4-butanediol (B167592) can also be accomplished through the bromination of the saturated precursor, 1,4-butanediol (B3395766). solubilityofthings.comontosight.ai This process necessitates the use of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of hydroxyl groups with bromine atoms under controlled conditions. This method is crucial for producing various stereoisomers of the target compound.

Bromination of Alkynediols (e.g., 1,4-Butynediol)

Another synthetic route involves the bromination of 2-butyne-1,4-diol (B31916). scribd.com This reaction can be performed in an aqueous medium at temperatures ranging from -10°C to 100°C. google.com Depending on the reaction conditions, including the molar ratio of bromine to the diol, different products can be obtained. scribd.comgoogle.com For instance, the use of equimolar ratios of 2-butyne-1,4-diol and bromine in an aqueous medium at temperatures between -10°C and 10°C can precipitate the solid product, 2,3-dibromo-2-butene-1,4-diol, directly from the solution. google.com Further bromination can lead to the formation of 2,2,3,3-tetrabromobutane-1,4-diol. scribd.com A patented method describes reacting 2-butyne-1,4-diol with bromine in an aqueous-mineral acid medium at temperatures from -40°C to 150°C, which can produce various brominated compounds, including 2,3-dibromo-2-butene-1,4-diol and 2,2,3,3-tetrabromobutanediol-(1,4). google.com One specific method involves adding equimolar amounts of 1,4-butynediol and bromine and adjusting the pH to 1-3 with sulfuric acid, reacting at -5°C to 1°C for 6-9 hours to produce a crude product of 2,3-dibromo-1,4-butylene glycol. google.com

Stereochemical Control and Regioselectivity in Synthesis

The stereochemistry of this compound is a critical aspect of its synthesis, as the spatial arrangement of the bromine and hydroxyl groups significantly influences its chemical and biological properties. solubilityofthings.com The addition of bromine to 2-butene-1,4-diol proceeds via a cyclic bromonium ion intermediate, and the subsequent anti-addition of the bromide ion results in a trans-diaxial configuration of the bromine atoms. This stereoselectivity is crucial for obtaining specific diastereomers, such as the (2R,3S)-rel configuration. The term "rel" indicates the relative stereochemistry of the molecule. The presence of two chiral centers in 2,3-dibromo-1,4-butanediol gives rise to different stereoisomers, which can have distinct chemical properties and biological activities. solubilityofthings.comsolubilityofthings.com

Regioselectivity is also a key consideration, particularly in reactions where different hydroxyl groups could be substituted. In the bromination of diols, achieving monobromination over dibromination is a common challenge. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound.

Solvent Effects and Reaction Media Influence

The choice of solvent plays a significant role in the outcome of bromination reactions. In the electrophilic addition of bromine to 2-butene-1,4-diol, anhydrous solvents like dichloromethane or carbon tetrachloride are preferred to prevent unwanted side reactions. For the bromination of 1,4-butanediol, solvents such as toluene (B28343) have been shown to provide high yields of the desired bromo alcohol. organic-chemistry.orgresearchgate.net Interestingly, the azeotropic removal of water during the monobromination of diols has been found to decrease selectivity, suggesting that the presence of water can influence the reaction pathway. organic-chemistry.org It has been proposed that bromo alcohols may act as surfactants, forming aggregates that can affect their reactivity. organic-chemistry.org The bromination of 2-butyne-1,4-diol in an aqueous medium is considered an environmentally benign and commercially viable method as it avoids the use of hazardous organic solvents. google.com The use of mixed solvent systems, such as a combination of a non-polar solvent (like heptane) and a polar solvent (like t-butyl alcohol), has been shown to improve product purity and yields in the bromination of unsaturated hydrocarbons by minimizing substitutive side reactions and by-product formation. google.com

Table of Reaction Parameters for the Synthesis of Brominated Butanediols

| Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Butene-1,4-diol | Bromine | None | Dichloromethane | 0–5 | (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 68–72 | |

| 1,4-Butanediol | Bromine | Iron or Aluminum bromide | Not specified | Controlled | 2,3-Dibromo-1,4-butanediol | Not specified | |

| 2-Butyne-1,4-diol | Bromine | None | Aqueous medium | -10 to 100 | 2,3-Dibromo-2-butene-1,4-diol | Not specified | google.com |

| 1,4-Butynediol | Bromine | Sulfuric acid (pH 1-3) | Water | -5 to 1 | 2,3-Dibromo-1,4-butylene glycol | Not specified | google.com |

| 2-Butyne-1,4-diol | Bromine | None | Aqueous-mineral acid | -40 to 150 | 2,3-Dibromo-2-butene-1,4-diol / 2,2,3,3-Tetrabromobutanediol-(1,4) | Not specified | google.com |

Temperature and Pressure Parameters

The synthesis of this compound and related compounds is highly dependent on controlled temperature and pressure conditions to ensure optimal yield and selectivity. For instance, in the synthesis of 1,4-dibromo-2,3-butanedione (B1217914) from 2,3-butanedione, the reaction is initiated at 25°C, followed by a slow increase to 35°C where it is stirred for 5 hours. chemicalbook.com This careful temperature management is crucial for the reaction to proceed to completion, which is monitored by gas chromatography. chemicalbook.com

In other syntheses, such as the preparation of 1,4-dibromo-2-butanol (B104651), cryogenic temperatures are employed. The bromination of 1,3-butadiene (B125203) in chloroform (B151607) is conducted at temperatures as low as -15°C. Similarly, the conversion of 1-bromo-2,4-butanediol to 1,4-dibromo-2-butanol using gaseous hydrogen bromide is carried out at a very low temperature of -150°C. google.com

For the synthesis of poly(1,4-butylene carbonate) from 1,4-butanediol and CO2, a higher temperature of 403 K (130°C) and a pressure of 5 MPa of CO2 are utilized. researchgate.net The synthesis of 2,3-dibromobutene-(2)-diol-(1,4) from butynediol and bromine is maintained between 29°C and 32°C through cooling with ice water. google.com The dehydration of 3-buten-1-ol (B139374) and 1,4-butanediol to produce 1,3-butadiene is performed at a significantly higher temperature of 340°C. mdpi.com

Distillation processes for purification also rely on specific temperature and pressure parameters. For example, 1,4-dibromo-2,3-butanedione is purified by vacuum distillation at 81°C/5mm Hg. chemicalbook.com 1,4-dibromo-2-butanol is distilled at 112-118°C under a vacuum of 12 mmHg. google.com

Table 1: Temperature and Pressure Parameters in Related Syntheses

| Product | Reactants | Temperature | Pressure |

| 1,4-Dibromo-2,3-butanedione | 2,3-Butanedione, Sodium bromate, HBr | 25°C, then 35°C | Atmospheric |

| 1,4-Dibromo-2-butanol | 1,3-Butadiene, Bromine | -15°C | Atmospheric |

| 1,4-Dibromo-2-butanol | 1-Bromo-2,4-butanediol, HBr | -150°C | Atmospheric |

| Poly(1,4-butylene carbonate) | 1,4-Butanediol, CO2 | 130°C | 5 MPa |

| 2,3-Dibromobutene-(2)-diol-(1,4) | Butynediol, Bromine | 29-32°C | Atmospheric |

| 1,3-Butadiene | 3-Buten-1-ol, 1,4-Butanediol | 340°C | Atmospheric |

Catalyst Systems and Their Mechanistic Roles

Catalysts play a pivotal role in the synthesis of this compound and its precursors, influencing reaction rates and selectivity.

In the direct bromination of 1,4-butanediol, a Lewis acid catalyst such as aluminum bromide (AlBr₃) is employed alongside hydrogen bromide (HBr). The mechanism involves the protonation of the hydroxyl groups by HBr, which converts them into better leaving groups. Subsequently, bromide ions perform a nucleophilic substitution at the secondary carbon atoms (C2 and C3). The addition of bromine to 2-butene-1,4-diol proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of bromine atoms.

For the synthesis of 1,4-dibromo-2-butanol from allyl bromide and formaldehyde (B43269), a concentrated acid catalyst is used. google.com Mineral acids like sulfuric acid or Lewis acids can be employed. google.com When acetic acid and acetic anhydride (B1165640) are used as the solvent, the intermediate diol is esterified to 1-bromo-2,4-diacetoxybutane, which is then hydrolyzed to the diol using hydrochloric acid before the final bromination step. google.com

In the polymerization of 1,4-butanediol with carbon dioxide, cerium oxide (CeO₂) acts as a prominent catalyst due to its unique acid-base and redox properties. researchgate.net The reaction mechanism involves the insertion of a surface lattice oxygen atom from the CeO₂ into picolinamide, which is formed from the hydration of 2-cyanopyridine (B140075) used in the catalyst system. researchgate.net Zinc (II) acetylacetonate (B107027) (Zn(Acac)₂) is another effective catalyst for the melt transesterification of biphenyl (B1667301) carbonate with 1,4-butanediol to produce poly(1,4-butylene carbonate). researchgate.net

The dehydration of 2,3-butanediol (B46004) to 1,3-butadiene can be achieved using alumina (B75360) catalysts over a wide temperature range. mdpi.com For the dehydration of 3-buten-1-ol and 1,4-butanediol, rare earth oxides like Yb₂O₃ have shown high conversion and selectivity. mdpi.com

Isolation and Purification Techniques for Research-Grade Purity

Achieving research-grade purity of this compound and related compounds necessitates specific isolation and purification techniques.

Following synthesis, the crude product is often isolated by extraction. For instance, after the synthesis of 1,4-dibromo-2-butanol, the reaction mixture is poured into cold water, and the resulting heavy oil layer is separated. google.com The aqueous layer is then extracted with a solvent like methylene (B1212753) chloride. google.com

Washing is a common subsequent step to remove impurities. The combined organic phases from the synthesis of 1,4-dibromobutane (B41627) are washed with sodium bicarbonate solution and then with water. sciencemadness.org

Drying agents, such as anhydrous magnesium sulfate, are used to remove residual water from the organic solution before the final purification step. google.comsciencemadness.org

Distillation, particularly vacuum distillation, is a crucial technique for purifying these compounds. chemicalbook.comgoogle.comsciencemadness.org This method allows for the separation of the desired product from non-volatile impurities and solvents at a lower temperature, preventing thermal decomposition. For example, 1,4-dibromo-2,3-butanedione is distilled at 81°C under a pressure of 5 mmHg. chemicalbook.com

Recrystallization is another important purification method. In the synthesis of 1,4-dibromo-2-butanol, the crude product is recrystallized from petroleum ether. For 2,3-dibromobutene-(2)-diol-(1,4), the precipitated crystals are filtered, washed with water, and dried under vacuum at approximately 40°C. google.com

For the purification of 2,3-butanediol from fermentation broths, methods like steam stripping, pervaporation, and solvent extraction are employed. researchgate.net A more advanced technique involves an aqueous two-phase system (ATPS) using an organic solvent and an inorganic salt, followed by distillation, which has shown high recovery and purity. researchgate.net

Novel and Alternative Synthetic Pathways

Research into the synthesis of this compound and its analogs has led to the development of novel and alternative pathways.

A notable alternative method for producing 1,4-dibromo-2-butanol involves the direct bromination of 1,3-butadiene in chloroform at cryogenic temperatures, which bypasses a multi-step synthesis.

The synthesis of 1,4-dibromo-2-butanol has also been achieved by reacting allyl bromide with formaldehyde or its derivatives in the presence of a concentrated acid catalyst. google.com This process can be adapted by using different solvents, such as water or aliphatic acids, which affects the intermediate products formed. google.com

In the realm of selenium chemistry, (±)-1,4-dibromo-2,3-butanediol has been used as a starting material for the synthesis of dialkyl selenides. semanticscholar.org This reaction involves the use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to generate selenide (B1212193) anions, which then react with the dibromo compound. semanticscholar.org This pathway highlights the utility of this compound as a precursor for organoselenium compounds. semanticscholar.org

Furthermore, this compound has been utilized in the preparation of diquaternary gemini (B1671429) surfactants. lookchem.comsigmaaldrich.com These surfactants are synthesized through the reaction of this compound with other chemical entities to create molecules with unique surface-active properties. lookchem.com

Another interesting application is the reaction of this compound with aqueous alkaline sodium arsenite, which results in a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). sigmaaldrich.com This demonstrates a pathway to synthesize organoarsenic compounds.

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions

The carbon-bromine bonds in 1,4-Dibromo-2,3-butanediol (B81164) are susceptible to attack by nucleophiles, leading to the displacement of the bromide ions. The positioning of the bromine atoms makes the compound highly reactive in substitution reactions.

Mechanistic Investigations of Bromine Displacement

Mechanistic studies suggest that the displacement of bromine atoms in similar halo-alkanes often proceeds via a nucleophilic substitution (SN2) mechanism. pearson.comstudy.com In this pathway, a nucleophile directly attacks the carbon atom bonded to the bromine, leading to the simultaneous breaking of the carbon-bromine bond and the formation of a new bond with the nucleophile. pearson.com This backside attack is a concerted, one-step process. The reactivity of the 1,4-dibromo derivative is noted to be significant in such nucleophilic substitutions.

Stereochemical Consequences in Nucleophilic Substitution

A hallmark of the SN2 mechanism is the inversion of stereochemical configuration at the carbon center where the substitution occurs. pearson.com For a chiral starting material like the stereoisomers of this compound, this inversion is a critical consequence. For instance, if a nucleophile attacks a specific stereocenter in one of the enantiomers, the resulting product will exhibit the opposite configuration at that center. study.com The distinct spatial arrangement of atoms in different stereoisomers significantly influences their chemical reactivity.

Reactivity with Specific Nucleophiles (e.g., Sodium Arsenite, Hydroxide (B78521), Amine)

Experimental studies have demonstrated the reactivity of this compound with various nucleophiles.

Sodium Arsenite: The reaction of DL-1,4-dibromo-2,3-butanediol with aqueous alkaline sodium arsenite ("Na₃AsO₃") results in a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). labcompare.com These products can be separated using anion exchange resin. This reaction is a key step in the synthesis of novel arsonolipids.

Hydroxide: The hydroxide ion (OH⁻), typically from a source like potassium hydroxide, can act as a nucleophile, attacking the carbon atom and displacing a bromine atom to form an alcohol. pearson.com This substitution can lead to the formation of diol or triol products depending on the extent of the reaction.

Amine: Amine groups can also serve as nucleophiles, displacing the bromine atoms to form amino-alcohols. This reaction leads to products such as 2,3-dihydroxybutane-1,4-diamine if both bromine atoms are substituted.

| Nucleophile | Reactant | Major Product(s) | Reference |

|---|---|---|---|

| Sodium Arsenite (Na₃AsO₃) | DL-1,4-Dibromo-2,3-butanediol | DL-2,3,4-trihydroxybutylarsonic acid, DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) | labcompare.com |

| Hydroxide (OH⁻) | This compound | Substitution products (alcohols) | pearson.com |

| Amine (R-NH₂) | This compound | 2,3-dihydroxybutane-1,4-diamine (with excess amine) |

Oxidation Reactions

The secondary hydroxyl groups of this compound can be oxidized to yield carbonyl compounds. This transformation is a fundamental reaction in organic synthesis for creating new carbon-oxygen double bonds.

Transformation of Hydroxyl Groups to Carbonyl Functionalities

The oxidation of the two hydroxyl groups on the butanediol (B1596017) backbone can convert them into the corresponding carbonyl functionalities. Depending on the oxidizing agent and reaction conditions, secondary alcohols are typically oxidized to ketones. In the case of this compound, this would involve the transformation of the -CH(OH)- groups into ketone (-C=O) groups.

Formation of Butane-1,4-dione and Related Oxidative Products

The complete oxidation of both hydroxyl groups in this compound would lead to the formation of 1,4-dibromo-2,3-butanedione (B1217914). A related transformation is the oxidation of the positional isomer, (2S,3R)-2,3-dibromobutane-1,4-diol, which can result in the formation of butane-1,4-dione, although this implies the loss of the bromine atoms. The primary oxidative transformation on the this compound skeleton itself focuses on the hydroxyl groups, yielding the corresponding dione.

| Reaction Type | Functional Group Transformed | Resulting Functionality | Potential Product | Reference |

|---|---|---|---|---|

| Oxidation | Secondary Hydroxyl (-CHOH) | Carbonyl (Ketone, -C=O) | 1,4-Dibromo-2,3-butanedione |

Reduction Reactions

The bromine atoms in this compound are susceptible to reduction, leading to their replacement with hydrogen atoms or the formation of a fully reduced diol.

The conversion of the carbon-bromine bonds to carbon-hydrogen bonds in vicinal dibromides is a well-established transformation in organic chemistry. acs.orgrsc.orgnih.gov This dehalogenation can be achieved through various methods, including catalytic hydrogenation and visible-light photoredox catalysis. acs.orgnih.gov While specific studies on this compound are not extensively detailed in readily available literature, the general principles of these reactions can be applied.

Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the oxidative addition of the carbon-bromine bond to the metal surface, followed by hydrogenolysis.

| Reaction Component | Typical Reagents/Conditions | Plausible Product |

| Substrate | This compound | Butane-2,3-diol |

| Hydrogen Source | H₂ gas, transfer hydrogenation reagents | |

| Catalyst | Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂) | |

| Solvent | Ethanol (B145695), Methanol, Tetrahydrofuran | |

| Temperature | Room temperature to moderate heating |

This table presents plausible conditions based on general knowledge of catalytic hydrogenation of halogenated compounds.

Visible-light photoredox catalysis offers a milder alternative for dehalogenation. nih.gov This method utilizes a photocatalyst, such as tris(2,2'-bipyridyl)ruthenium(II) chloride, which, upon irradiation with visible light, can initiate a single-electron transfer process leading to the reduction of the carbon-bromine bond.

The reduction of this compound can also lead to the formation of butane-1,4-diol. This transformation involves the removal of the bromine atoms and the retention of the hydroxyl groups. While direct reduction of the bromine atoms to hydrogen would yield butane-2,3-diol, the formation of butane-1,4-diol from a related precursor, 1,3-butadiene (B125203) diepoxide, through catalytic hydrogenation has been documented. google.com This suggests that under certain catalytic conditions, rearrangement and reduction can occur to yield the 1,4-diol isomer. The choice of catalyst and reaction conditions is crucial in directing the outcome of the reduction.

| Starting Material | Reaction | Key Products | Potential By-products |

| 1,3-Butadiene diepoxide | Catalytic Hydrogenation | 1,4-Butanediol (B3395766) | 2,3-Butanediol (B46004), n-Butanol |

This table is based on findings from the hydrogenation of a related C4 diepoxide precursor to illustrate potential products. google.com

Elimination Reactions

The presence of vicinal bromine atoms and hydroxyl groups allows for facile elimination reactions, primarily leading to the formation of cyclic ethers through intramolecular cyclization.

The treatment of this compound with a base can induce an intramolecular Williamson ether synthesis. The hydroxyl groups, upon deprotonation, act as nucleophiles, attacking the adjacent carbon atom bearing a bromine atom and displacing the bromide ion. This process can lead to the formation of various cyclic ethers, with the specific product depending on which hydroxyl group participates and the reaction conditions.

A plausible and commonly observed reaction pathway for similar 1,4-dihalo-2,3-diols is the formation of a 1,4-dioxane (B91453) derivative. thieme-connect.de This occurs through a double intramolecular cyclization. The reaction is typically promoted by a base, which facilitates the deprotonation of the hydroxyl groups.

| Reactant | Reagent | Plausible Cyclic Product |

| This compound | Base (e.g., Sodium Hydroxide, Potassium Hydroxide) | Substituted 1,4-Dioxane |

This table illustrates a potential cyclization pathway based on established reactions of similar compounds. thieme-connect.de

The stereochemistry of the starting diol can influence the stereochemistry of the resulting cyclic ether. The reaction generally proceeds via an SN2 mechanism, which involves an inversion of configuration at the carbon center being attacked.

Complex Reaction Pathways and By-product Characterization

Beyond simple reduction and elimination, this compound can undergo more complex transformations, often yielding a mixture of products that require careful characterization.

One notable example is the reaction of DL-1,4-dibromo-2,3-butanediol with aqueous alkaline sodium arsenite. This reaction does not result in a single product but rather a mixture of arsonic acids. The primary products are DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid).

The formation of these products indicates that the reaction involves both the substitution of the bromine atoms by the arsenite nucleophile and potential interactions with the hydroxyl groups. The characterization of by-products from this reaction has been instrumental in understanding the intricate mechanisms at play.

| Reactants | Major Products | Significance |

| DL-1,4-Dibromo-2,3-butanediol and aqueous alkaline sodium arsenite | DL-2,3,4-Trihydroxybutylarsonic acid | Serves as a starting material for novel arsonolipids. |

| DL-2,3-Dihydroxybutane-1,4-bis(arsonic acid) | Provides insight into the reactivity of the substrate. |

The study of such complex reactions and the thorough characterization of all products, including by-products, are crucial for a comprehensive understanding of the chemical reactivity of this compound and for its effective utilization in synthetic applications.

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Multifunctional Molecules

1,4-Dibromo-2,3-butanediol (B81164) is a highly functionalized four-carbon compound that serves as a valuable building block in organic synthesis. Its structure, featuring two hydroxyl groups and two bromine atoms, allows for a variety of chemical transformations. The bromine atoms are effective leaving groups, making the molecule highly reactive in substitution and elimination reactions, while the hydroxyl groups can undergo oxidation or participate in hydrogen bonding.

The compound's utility is demonstrated in its use as a starting material for various multifunctional molecules. For instance, it has been employed in the preparation of diquaternary gemini (B1671429) surfactants. Furthermore, its reaction with aqueous alkaline sodium arsenite yields a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). sigmaaldrich.com These resulting arsonic acids are key intermediates, providing a pathway to more complex molecules, notably novel arsonolipids. sigmaaldrich.com

The strategic placement of reactive sites on its butanediol (B1596017) backbone allows chemists to introduce multiple functionalities, leading to the construction of complex target molecules that might otherwise be difficult to synthesize.

Chiral Auxiliary in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, which aims to produce a specific enantiomer or diastereomer of a target molecule. wikipedia.org The auxiliary, being chiral itself, biases the reaction to favor the formation of one stereoisomer over others. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Enantiopure versions of this compound serve as effective chiral auxiliaries in asymmetric synthesis processes. By attaching this chiral diol to a prochiral substrate, it creates a chiral environment that directs subsequent reactions to proceed with high diastereoselectivity. This control allows for the synthesis of enantiomerically enriched compounds, which is particularly crucial in medicinal chemistry and materials science where the biological activity or material properties can be dependent on a specific stereoisomer.

Table 1: Principle of this compound as a Chiral Auxiliary

| Step | Description |

| 1. Attachment | The chiral this compound is covalently bonded to a prochiral starting material. |

| 2. Diastereoselective Reaction | The chiral auxiliary directs the approach of reagents to the substrate, favoring the formation of one diastereomer. |

| 3. Cleavage | The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. |

| 4. Recovery | The chiral auxiliary can potentially be recovered and reused in subsequent reactions. |

Synthesis of Specialized Chemical Entities

One of the most significant and well-documented applications of this compound is in the synthesis of specialized organoarsenic compounds. Its defined structure and reactive bromine atoms make it a tailored precursor for creating complex arsenic-containing molecules.

Organoarsenic Compounds (e.g., Arsonolipids)

This compound is a key starting material for the synthesis of novel arsonolipids, which are arsenic-containing analogues of phospholipids. The synthesis involves the reaction of the dibrominated diol with aqueous alkaline sodium arsenite. sigmaaldrich.com This reaction leads to the formation of arsonic acid intermediates, specifically DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). sigmaaldrich.com These water-soluble compounds can then be separated and further modified to produce pseudo-arsonolipid analogues that feature bis-arsonic acid groups. This synthetic route highlights the compound's role in creating specialized chemical entities with potential applications in biochemistry and medicinal chemistry.

Table 2: Synthesis of Arsonic Acid Precursors from this compound

| Reactant | Reagent | Key Products |

| This compound | Aqueous alkaline sodium arsenite | DL-2,3,4-trihydroxybutylarsonic acid |

| This compound | Aqueous alkaline sodium arsenite | DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) |

Diquaternary Gemini Surfactants and Colloid Chemistry Applications

This compound serves as a key building block in the synthesis of diquaternary Gemini surfactants. These specialized surface-active agents are characterized by having two hydrophilic head groups and two hydrophobic tails, linked by a spacer group at the level of the head groups. nih.gov The presence of the 1,4-dibromo functionality in this compound makes it an effective reagent for introducing the spacer unit in these complex surfactant architectures.

The synthesis of these Gemini surfactants typically involves the quaternization of two long-chain tertiary amine molecules with this compound. The resulting molecule possesses two quaternary ammonium (B1175870) head groups, which are hydrophilic, and the long alkyl chains from the tertiary amines, which act as the hydrophobic tails. The butanediol-derived spacer influences the surfactant's properties, including its solubility and aggregation behavior in solution.

Gemini surfactants exhibit unique properties compared to conventional single-chain surfactants, such as a much lower critical micelle concentration (CMC) and higher efficiency in reducing surface and interfacial tension. illinois.edu These properties make them highly valuable in various colloid chemistry applications, including as emulsifiers, foaming agents, and wetting agents. Their distinct molecular structure allows for the formation of diverse aggregate structures in solution, such as spherical or rod-like micelles and vesicles, which are of interest in drug delivery and materials science.

The table below summarizes the key features of Gemini surfactants derived from this compound.

| Feature | Description |

| Molecular Structure | Two hydrophilic head groups and two hydrophobic tails linked by a spacer. |

| Synthesis | Quaternization of long-chain tertiary amines with this compound. |

| Key Properties | Low critical micelle concentration (CMC), high surface activity. |

| Applications | Emulsifiers, foaming agents, wetting agents, drug delivery systems. |

Brominated Flame Retardant Precursors

No information could be found in the search results regarding the use of this compound as a precursor for brominated flame retardants.

Cross-Coupling Methodologies and Aryl-Substituted Derivatives (e.g., Suzuki-Miyaura)

No information could be found in the search results regarding the use of this compound in Suzuki-Miyaura or other cross-coupling methodologies for the synthesis of aryl-substituted derivatives.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,4-Dibromo-2,3-butanediol (B81164). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons on the carbon backbone. The protons of the CH₂Br groups and the CH(OH) groups would resonate at different chemical shifts due to the varying electron-withdrawing effects of the adjacent bromine and hydroxyl groups. The coupling between adjacent protons (spin-spin splitting) would result in complex multiplicity patterns that can be used to confirm the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct peaks for the two types of carbon atoms: the carbons bonded to bromine (-CH₂Br) and the carbons bonded to the hydroxyl groups (-CH(OH)).

Crucially, NMR spectroscopy is highly sensitive to stereochemistry. The compound this compound can exist as different stereoisomers (a meso compound and a pair of enantiomers). These diastereomers are expected to have different NMR spectra. The meso isomer, possessing a plane of symmetry, would exhibit a simpler spectrum compared to the enantiomeric (racemic) pair. nih.gov Public databases indicate the availability of reference ¹H and ¹³C NMR spectra for this compound. nih.gov

Table 1: Expected NMR Spectroscopic Data for this compound This table is predictive and illustrates the type of data obtained from NMR analysis.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.5 - 4.0 | Multiplet | -CH(OH)- |

| ¹H | 3.6 - 4.1 | Multiplet | -CH₂Br |

| ¹H | Variable (depends on solvent, concentration) | Broad Singlet | -OH |

| ¹³C | 65 - 75 | CH | -CH(OH)- |

| ¹³C | 35 - 45 | CH₂ | -CH₂Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of hydroxyl (-OH) and carbon-bromine (C-Br) groups.

The most prominent feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups. libretexts.orglibretexts.org The broadening of this peak is due to intermolecular hydrogen bonding. Another significant absorption is the C-O stretching vibration, which typically appears in the 1000-1200 cm⁻¹ region. libretexts.org The presence of the carbon-bromine bonds is confirmed by a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 700 cm⁻¹. libretexts.org Absorptions due to C-H stretching of the alkane backbone are also expected in the 2850-3000 cm⁻¹ range. libretexts.org Reference FTIR spectra for this compound are available in spectral databases. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (Broad) | O-H Stretch | Alcohol (-OH) |

| 3000 - 2850 | C-H Stretch | Alkane (C-H) |

| 1200 - 1000 | C-O Stretch | Alcohol (C-O) |

| 700 - 500 | C-Br Stretch | Alkyl Bromide (C-Br) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₄H₈Br₂O₂, corresponding to a molecular weight of approximately 247.91 g/mol . nist.govnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. A key feature would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak pattern with an intensity ratio of approximately 1:2:1.

The fragmentation pattern provides further structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to a peak at [M-18]⁺. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also common. For alkyl halides, the loss of a bromine atom ([M-Br]⁺) or hydrogen bromide ([M-HBr]⁺) are typical fragmentation routes. libretexts.org The NIST WebBook and PubChem databases contain mass spectral data for dl-2,3-Dibromo-1,4-butanediol. nih.govnist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Significance |

|---|---|---|

| ~246, 248, 250 | [C₄H₈Br₂O₂]⁺ | Molecular Ion (M⁺) cluster, confirms molecular weight and presence of two Br atoms. |

| ~167, 169 | [M-Br]⁺ | Loss of one bromine atom. |

| ~149, 151 | [M-Br-H₂O]⁺ | Loss of a bromine atom and a water molecule. |

| 121 | [C₄H₈O₂Br]⁺ ? | Observed as a significant peak in some spectra. nih.gov |

Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its stereoisomers. nih.gov The presence of two stereocenters means the compound can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso diastereomer ((2R,3S)).

The separation of these diastereomers can typically be achieved using normal-phase HPLC with a silica (B1680970) gel stationary phase. nih.gov Diastereomers have different physical properties and thus interact differently with the stationary and mobile phases, allowing for their separation. Reverse-phase HPLC (RP-HPLC) could also be employed to assess the purity of the compound by separating it from starting materials, byproducts, or degradation products. sielc.com The choice of mobile phase, typically a mixture of organic solvents like hexane (B92381) and isopropanol (B130326) for normal-phase, is optimized to achieve the best resolution between the isomeric peaks. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis Techniques for Phase Behavior (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide critical information about the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. For this compound, a DSC thermogram would show an endothermic peak corresponding to the melting of the solid. The temperature at the peak of this endotherm is the melting point, and the area under the peak corresponds to the enthalpy of fusion. A sharp melting peak is indicative of a pure crystalline compound. For a mixture of R,R and S,S isomers, a melting point of 82-84 °C has been reported. sigmaaldrich.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show the thermal stability of the compound. Typically, the compound would be stable up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The TGA curve can reveal the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The decomposition of halogenated alcohols often involves the loss of water or hydrogen halides. The combination of DSC and TGA provides a comprehensive thermal profile of the compound. researchgate.net

Table 4: Summary of Thermal Analysis Data for this compound

| Technique | Property Measured | Observed/Expected Value |

|---|---|---|

| DSC | Melting Point (Tₘ) | 82-84 °C (for a mixture of R,R and S,S isomers) sigmaaldrich.com |

| TGA | Decomposition Temperature (Tₔ) | Expected to show mass loss at elevated temperatures, indicating thermal decomposition. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations can provide valuable information about the electron density distribution, molecular orbitals, and other key characteristics that govern the behavior of 1,4-dibromo-2,3-butanediol (B81164).

The electron density distribution in this compound is a key determinant of its reactivity. The electronegative bromine and oxygen atoms significantly influence the electron density, creating regions of positive and negative electrostatic potential.

Key Research Findings:

Electrophilic and Nucleophilic Sites: The carbon atoms bonded to the bromine atoms (C2 and C3) are expected to be electrophilic due to the electron-withdrawing nature of bromine. This makes them susceptible to attack by nucleophiles. The oxygen atoms of the hydroxyl groups, with their lone pairs of electrons, represent nucleophilic sites.

Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity through various indices. While specific studies on this compound are not prevalent, the principles of DFT-based reactivity indices can be applied. For instance, the Fukui function can be calculated to identify the most reactive sites for nucleophilic and electrophilic attack.

A hypothetical analysis of the electron density would likely show a polarization of the C-Br and C-O bonds, leading to partial positive charges on the carbon atoms and partial negative charges on the bromine and oxygen atoms. This charge distribution is fundamental to predicting the compound's behavior in chemical reactions.

Molecular orbital (MO) theory provides a detailed picture of the bonding within a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important for understanding chemical reactivity.

Key Research Findings:

HOMO and LUMO Distribution: In this compound, the HOMO is likely to be localized on the oxygen and bromine atoms, reflecting the presence of lone pair electrons. The LUMO, on the other hand, is expected to be centered on the antibonding orbitals of the C-Br bonds.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

Bonding Analysis: Computational methods such as Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the chemical bonds within the molecule, including hyperconjugative interactions that may influence its stability and reactivity.

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on Oxygen and Bromine atoms |

| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the antibonding C-Br orbitals |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, indicating susceptibility to nucleophilic attack |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction routes.

The characterization of transition states is a cornerstone of understanding reaction mechanisms. Computational methods allow for the determination of the geometry, energy, and vibrational frequencies of these transient species. For reactions of this compound, such as nucleophilic substitution or elimination, locating the transition state structure is crucial for understanding the reaction's feasibility and stereochemical outcome.

Computational chemistry can be used to predict kinetic parameters, providing a deeper understanding of reaction rates. While experimental data on the kinetic isotope effects for reactions of this compound are scarce, theoretical calculations could predict these values. Such predictions are valuable for confirming or refuting proposed reaction mechanisms by comparing them with experimental data.

Conformational Analysis and Stereoisomeric Stability

This compound has two chiral centers (C2 and C3), giving rise to three possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). The relative stability of the different conformers of these stereoisomers is influenced by a variety of intramolecular interactions.

Key Research Findings from Analogous Systems:

A detailed conformational study of the diastereomers of the closely related 2,3-butanediol (B46004) using DFT calculations (B3LYP/6-311++G**) and matrix-isolation infrared spectroscopy has provided significant insights that can be extrapolated to this compound. uc.pt

Gauche Preference: The most stable conformers of both the meso and the chiral diastereomers of 2,3-butanediol exhibit a gauche arrangement around the central C-C bond. uc.pt This preference is attributed to the formation of a weak intramolecular hydrogen bond between the two hydroxyl groups. uc.pt A similar trend would be expected for this compound, where intramolecular hydrogen bonding between the hydroxyl groups would stabilize gauche conformers.

| Stereoisomer | Most Stable Conformation | Key Stabilizing Interaction |

|---|---|---|

| (2R,3R) / (2S,3S) | Gauche | Intramolecular Hydrogen Bonding (O-H---O) |

| meso (2R,3S) | Gauche | Intramolecular Hydrogen Bonding (O-H---O) |

The presence of the bulky bromine atoms in this compound would introduce additional steric interactions that would further influence the relative energies of the different conformers. DFT calculations would be essential to accurately quantify these effects and determine the precise geometries and relative stabilities of the stereoisomers.

Intermolecular Interactions and Solvent Effects Modeling

Computational chemistry provides powerful tools for investigating the behavior of molecules at the atomic level. For this compound, theoretical and computational studies are crucial for understanding its intermolecular interactions and how different solvents can influence its properties and reactivity. These studies often employ methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to model the complex interplay of forces between molecules.

The structure of this compound, with its hydroxyl (-OH) and bromo (-Br) functional groups, allows for a variety of intermolecular interactions. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of hydrogen-bonded networks. The bromine atoms can also participate in non-covalent interactions, most notably halogen bonding, where the bromine atom acts as an electrophilic species.

The interplay of these interactions governs the conformational preferences of the molecule and its behavior in solution. Molecular dynamics simulations can be used to explore the conformational landscape of this compound in different solvent environments. By simulating the movement of the molecule and surrounding solvent molecules over time, researchers can identify the most stable conformations and understand how solvent polarity and hydrogen-bonding capability affect these preferences. For instance, in a protic solvent like water, intermolecular hydrogen bonding with the solvent would be significant, while in a nonpolar solvent, intramolecular interactions might become more dominant.

While specific experimental and computational studies on the intermolecular interactions and solvent effects of this compound are not extensively available in the public domain, the following table illustrates the type of data that would be generated from such theoretical investigations. The data presented here is hypothetical and serves to demonstrate the nature of findings from computational chemistry studies in this area.

| Solvent | Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interacting Atoms | Dominant Conformation |

|---|---|---|---|---|

| Water | Intermolecular Hydrogen Bond | -5.8 | O-H (diol) --- O (water) | Extended |

| Water | Intermolecular Halogen Bond | -1.2 | C-Br --- O (water) | Extended |

| Chloroform (B151607) | Intermolecular Hydrogen Bond | -2.5 | O-H (diol) --- Cl (chloroform) | Gauche |

| Chloroform | Intermolecular Halogen Bond | -2.1 | C-Br --- Cl (chloroform) | Gauche |

| Carbon Tetrachloride | Intramolecular Hydrogen Bond | -1.5 | O-H --- O | Folded |

| Carbon Tetrachloride | Dispersion Forces | -0.8 | Br --- Br | Folded |

Table 1. Hypothetical Data from Computational Modeling of this compound Intermolecular Interactions in Various Solvents. This table illustrates the potential findings from theoretical studies, showing how the type and strength of intermolecular interactions, as well as the preferred conformation of the molecule, are predicted to change with the solvent environment.

Detailed research in this area would further elucidate the subtle balance between hydrogen bonding, halogen bonding, and other non-covalent interactions, providing valuable insights into the chemical behavior of this compound.

Biological Activity and Mechanistic Research

Investigation of Molecular Interactions with Biological Targets

The molecular structure of 1,4-Dibromo-2,3-butanediol (B81164), featuring two bromine atoms and two hydroxyl groups, makes it a candidate for interacting with various biological targets. These interactions are primarily governed by the ability of the hydroxyl groups to form hydrogen bonds and the bromine atoms to participate in halogen bonds. Such interactions can lead to the modulation of enzyme activity and the disruption of protein function.

While direct studies on the modulation of enzyme activity by this compound are not extensively documented, inferences can be drawn from research on its parent compound, 1,4-butanediol (B3395766). The metabolism of 1,4-butanediol to gamma-hydroxybutyric acid (GHB) is catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). This metabolic conversion can be competitively inhibited by ethanol (B145695), which also serves as a substrate for ADH. nih.govresearchgate.net The apparent Ki for this inhibition by ethanol has been determined to be 0.56 mM in human liver preparations. nih.govresearchgate.net

Given that this compound possesses a similar butane-diol structure, it is plausible that it could also interact with ADH and ALDH, potentially as a substrate or an inhibitor. The presence of bulky bromine atoms at the 2 and 3 positions could significantly influence its binding to the active site of these enzymes compared to the unsubstituted 1,4-butanediol.

| Compound | Enzyme(s) | Type of Interaction | Inhibitors |

| 1,4-Butanediol | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Substrate | Ethanol, Fomepizole, Pyrazole, Disulfiram, Cimetidine |

The bromine atoms in this compound are capable of forming halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base. ijres.org In a biological context, the Lewis base can be an oxygen, nitrogen, or sulfur atom in an amino acid residue or a peptide backbone. nih.gov The formation of halogen bonds can be highly directional and can contribute to the stability of a ligand-protein complex, potentially disrupting the native conformation and function of the protein. ijres.orgnih.gov

The strength of halogen bonds increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. ijres.org Bromine, therefore, is capable of forming relatively strong halogen bonds. researchgate.net These interactions, along with hydrogen bonds from the hydroxyl groups, could allow this compound to bind to protein cavities and active sites, thereby altering or inhibiting their function.

Influence of Stereochemistry on Biological Recognition and Activity

This compound exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). The spatial arrangement of the functional groups is critical in determining how the molecule interacts with chiral biological macromolecules like proteins and nucleic acids.

Research into Interactions with Biological Pathways and Processes

The interaction of this compound with biological pathways is an area of ongoing research. As a halogenated organic compound, it has the potential to interfere with various cellular processes. The metabolism of its parent compound, 1,4-butanediol, to GHB indicates an entry into metabolic pathways. nih.govresearchgate.net The introduction of bromine atoms could alter this metabolism, potentially leading to the formation of novel metabolites with their own biological activities.

Furthermore, some studies have raised concerns about the toxicological profiles of certain dibrominated compounds, suggesting potential genotoxic and carcinogenic effects. These effects are indicative of interactions with fundamental biological pathways that govern cell division and genetic integrity.

Studies on Hydrogen Bonding and Halogen Bonding in Biological Contexts

The biological effects of this compound are intrinsically linked to its capacity for forming hydrogen and halogen bonds.

The two hydroxyl groups in the molecule can act as both hydrogen bond donors and acceptors, allowing for interactions with a variety of amino acid residues in proteins.

The bromine atoms are key to the formation of halogen bonds. A halogen bond is formed when there is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic region on another molecule. ijres.org In biological systems, the oxygen atoms of carbonyl, hydroxyl, carboxylate, or phosphate (B84403) groups are common halogen bond acceptors. researchgate.net The geometry of these bonds is typically linear, with a C-Br•••O angle of around 165°. researchgate.net The strength of a bromine halogen bond can be significant, contributing to the affinity and specificity of a ligand for its biological target. oregonstate.edu

| Interaction Type | Donor/Acceptor in this compound | Potential Biological Partner |

| Hydrogen Bond | Hydroxyl groups (-OH) | Amino acid side chains (e.g., Ser, Thr, Asp, Glu, Asn, Gln), Peptide backbone |

| Halogen Bond | Bromine atoms (-Br) | Carbonyl oxygen, Hydroxyl oxygen, Carboxylate oxygen, Phosphate oxygen |

Toxicological Research and Environmental Fate

Genotoxicity and Carcinogenicity Investigations of Related Dibrominated Compounds

For instance, 1,2-dibromoethane (B42909) (DBE), a well-studied organobromine compound, has been shown to be a potent carcinogen. In a bioassay involving B6C3F1 mice, DBE administered in drinking water induced a high incidence of squamous carcinomas of the forestomach and squamous papillomas of the esophagus. nih.gov Another related compound, the flame retardant 2,2-bis(bromomethyl)-1,3-propanediol, was also reported to be a multisite carcinogen in both Fischer 344 rats and B6C3F1 mice following dietary administration. nih.gov This compound led to neoplasms at numerous sites, including the skin, mammary gland, oral cavity, kidney, lung, and thyroid gland. nih.gov Other brominated compounds, such as vinyl bromide and dibromoneopentyl glycol (DBNPG), are also suspected to have carcinogenic potential. mst.dk

Interestingly, investigations into the metabolites of 1,2-dibromoethane, such as bromoethanol and bromoacetaldehyde (B98955), did not find them to be activated carcinogenic intermediates. nih.gov While bromoethanol induced some benign tumors (squamous papillomas) of the forestomach, bromoacetaldehyde did not cause a significant incidence of tumors. nih.gov This suggests that the carcinogenic mechanism of some dibrominated alkanes may be complex and not solely dependent on their primary metabolites. nih.gov

Table 1: Carcinogenicity Findings for Selected Dibrominated Compounds

| Compound | Species | Route of Administration | Findings | Reference |

| 1,2-Dibromoethane (DBE) | B6C3F1 Mice | Drinking Water | Induced squamous carcinomas of the forestomach and papillomas of the esophagus. | nih.gov |

| 2,2-bis(bromomethyl)-1,3-propanediol | Fischer 344 Rats & B6C3F1 Mice | Diet | Multisite carcinogen, causing neoplasms in skin, mammary gland, kidney, lung, thyroid, and other organs. | nih.gov |

| Bromoethanol (BE) | B6C3F1 Mice | Drinking Water | Induced benign squamous papillomas of the forestomach. | nih.gov |

| Bromoacetaldehyde (BA) | B6C3F1 Mice | Drinking Water | Did not induce a significant incidence of tumors. | nih.gov |

| Vinyl bromide | Not Specified | Not Specified | Suspected to be carcinogenic. | mst.dk |

| Dibromoneopentyl glycol (DBNPG) | Not Specified | Not Specified | Suspected to be carcinogenic. | mst.dk |

Mutagenicity Assessments and Associated Risk Profiles

Mutagenicity testing is a critical component of toxicological assessment, often serving as an indicator of carcinogenic potential. wikipedia.org The Ames test, a biological assay using bacteria (typically Salmonella typhimurium), is a widely employed method to assess the mutagenic potential of chemical compounds. wikipedia.org A positive result in an Ames test indicates that a chemical can cause mutations in the DNA of the test organism. wikipedia.org

While the safety data sheet for 2,3-dibromo-1,4-butanediol (B167592) indicates that no data is available for germ cell mutagenicity, thermofisher.com studies on other brominated compounds have shown positive results in mutagenicity assays. The flame retardant 2,2-bis(bromomethyl)-1,3-propanediol, for example, has been found to be mutagenic in the Salmonella test. nih.gov Similarly, tris(2,3-dibromopropyl)phosphate, once used as a flame retardant in textiles, was identified as a potential carcinogen through positive Ames test results, leading to its withdrawal from consumer products. wikipedia.org

Genetic toxicology evaluations have been performed on compounds with similar structures. For instance, data from an Ames test is available for 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. nih.gov Furthermore, studies on 2,3-dibromo-2-butene-1,4-diol, an unsaturated analogue, have included evaluations in both the Ames test and the Drosophila sex-linked recessive lethal mutations test. Research into structure-activity relationships has also shown that several bromine-containing S-conjugates, such as S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine, were mutagenic in the Ames test, whereas related compounds lacking bromine were not. nih.gov

Table 2: Mutagenicity of Selected Brominated Compounds

| Compound | Assay | Result | Reference |

| 2,2-bis(bromomethyl)-1,3-propanediol | Salmonella (Ames) Test | Mutagenic | nih.gov |

| Tris(2,3-dibromopropyl)phosphate | Salmonella (Ames) Test | Positive | wikipedia.org |

| 2,3-Dibromo-2-butene-1,4-diol | Salmonella (Ames) Test | Data available | |

| 2,3-Dibromo-2-butene-1,4-diol | Drosophila SLRL Test | Data available | |

| S-(2,2-dibromo-1,1-difluoroethyl)-L-cysteine | Salmonella (Ames) Test | Mutagenic | nih.gov |

Environmental Persistence and Degradation Pathways

The environmental fate of halogenated organic compounds is a significant concern due to their potential for persistence and bioaccumulation. nih.gov While information regarding the degradation pathways of many organobromine compounds is scarce, general principles of chemical and biological degradation can be applied. researchgate.net Pathways for the degradation of organobromine compounds are often broadly similar to their organochlorine counterparts, though degradation of organobromine and organoiodine compounds may proceed more easily. researchgate.net

Biodegradation: Microbial action is a primary pathway for the breakdown of organic compounds in the environment. Studies on brominated flame retardants like tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) have shown that they can be degraded by bacterial consortia. mdpi.comresearchgate.net This degradation, however, often requires the presence of an additional carbon source, as the compounds may not be utilized as the sole source of carbon and energy. mdpi.comresearchgate.net The enzymatic dehalogenation process, which involves the cleavage of the carbon-halogen bond, is a crucial step and can occur through various mechanisms, including hydrolysis and reduction. mdpi.com Some research indicates that bromoalkanes can be aerobically degraded by marine yeast, with initial products being alcohols, which are further metabolized to fatty acids. researchgate.net

Abiotic Degradation: Chemical processes also contribute to the breakdown of these compounds.

Hydrolysis: This reaction involves the use of water to break a bond. libretexts.org Halogenated organic molecules can be hydrolyzed to form alcohols, releasing the halogen as a halide ion. libretexts.org

Reductive Dehalogenation: In anaerobic environments such as sediments and some groundwater aquifers, reduction reactions are important. libretexts.org Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This process has been observed in the degradation of 1,1,2,2-tetrabromoethane, which degrades to form tribromoethene and subsequently other brominated ethenes. nih.gov

The persistence of brominated compounds varies. Many conventional brominated flame retardants (BFRs) have been restricted due to their established environmental persistence. nih.gov A safety data sheet for 2,3-dibromo-1,4-butanediol states that it contains no substances known to be not degradable in wastewater treatment plants, though specific persistence data is not provided. thermofisher.com

Ecological Impact Studies on Ecosystems

Brominated compounds, particularly those used as flame retardants, have become widespread in the environment, leading to concerns about their ecological impact. nih.govfrontiersin.org These substances can leach from consumer products during their use and disposal, entering various environmental matrices. acs.org

Studies have shown that BFRs can exert a range of toxic effects on marine and aquatic organisms. mst.dkfrontiersin.org These effects can include:

Growth and development toxicity

Reproductive toxicity

Immunotoxicity

Neurotoxicity frontiersin.org

Research using zebrafish (Danio rerio) embryos has been employed to compare the toxicity of various BFRs. These studies can determine key toxicological endpoints like the lethal concentration (LC50), which is the concentration of a chemical that is fatal to 50% of the test organisms. Such comparative studies help to rank the relative toxicity of different compounds. For example, one study found that tetrabromobisphenol A (TBBPA) had a lower LC50 value—and was therefore more toxic to the zebrafish embryos—than other tested BFRs like hexabromocyclododecane (HBCD) and 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE), which was not given a common abbreviation in the source. mdpi.com

Table 3: Comparative Toxicity of Selected Brominated Flame Retardants in Zebrafish Embryos (168h exposure)

| Compound | LC50 (µM) | Reference |

| Tetrabromobisphenol A (TBBPA) | 1.48 | mdpi.com |

| 1,2-bis(2,4,6-Tribromophenoxy)ethane (BTBPE) | 2.57 | mdpi.com |

| 2,3,4,5,6-Pentabromotoluene (PBT) | 2.62 | mdpi.com |

| Hexabromobenzene (HBB) | 4.38 | mdpi.com |

| Hexabromocyclododecane (HBCD) | 4.41 | mdpi.com |

| Pentabromo-diphenyl ether (BDE-99) | 5.56 | mdpi.com |

| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) | 6.09 | mdpi.com |

| bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH) | 10.68 | mdpi.com |

| 2,3-Dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | >20 | mdpi.com |

Note: A lower LC50 value indicates higher toxicity.

While comprehensive ecotoxicological data exists for many widely used BFRs, specific information for 1,4-dibromo-2,3-butanediol (B81164) is limited. A manufacturer's safety data sheet suggests it contains no substances known to be hazardous to the environment. thermofisher.com However, due to the general concerns for halogenated organic compounds, release into the environment should be avoided. chemos.de

Responsible Handling and Disposal Strategies in Research and Industrial Contexts

The handling and disposal of halogenated organic compounds like this compound require strict adherence to safety protocols to minimize exposure and prevent environmental contamination. vanderbilt.edutemple.edu

Handling and Storage:

Ventilation: All work with halogenated solvents or volatile solids should be conducted within a properly functioning laboratory chemical fume hood to minimize inhalation exposure. illinois.eduwsu.edu

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes a lab coat, ANSI-approved safety glasses or chemical splash goggles, and chemically resistant gloves. illinois.educoleparmer.com Because many halogenated compounds can penetrate standard disposable gloves, double gloving or using specific glove types like neoprene or nitrile is often recommended. vanderbilt.eduwsu.edu

Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly closed container. thermofisher.comcoleparmer.com It should be stored away from incompatible materials such as strong oxidizing agents. coleparmer.comnoaa.gov Containers must be clearly labeled with the chemical identity and associated hazards. illinois.edu Using secondary containment can help prevent the spread of material in case of a spill. vanderbilt.edu

Hygiene: Hands should be washed thoroughly after handling the chemical, and contaminated clothing should be removed and washed before reuse. thermofisher.comchemos.de

Spill Management and Disposal:

Spill Cleanup: In the event of a small spill, the material should be swept up or absorbed with an inert material and placed into a suitable, sealed container for disposal. thermofisher.com Dusty conditions should be avoided. coleparmer.com For larger spills, the area should be evacuated, and emergency procedures followed. wsu.edu

Waste Disposal: Chemical waste must be disposed of according to institutional, local, and national regulations. Halogenated waste should be collected in separate, designated waste containers that are kept closed except when adding waste. temple.eduillinois.edu It is crucial to avoid mixing halogenated waste with other waste streams, particularly non-halogenated solvents, as this can significantly increase disposal costs and complexity. temple.edu Waste containers must be properly labeled with a hazardous waste tag detailing the contents. temple.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.